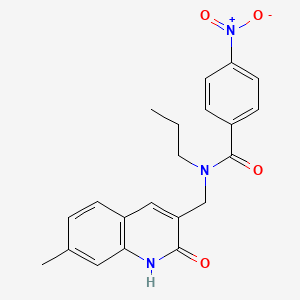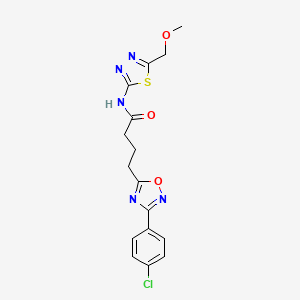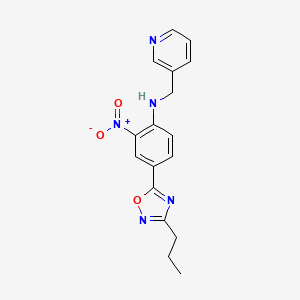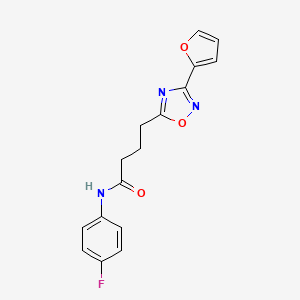
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively. In
Mechanism of Action
The exact mechanism of action of N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it is believed that this compound acts by forming a charge transfer complex with the electron acceptor material, which leads to enhanced charge transport properties.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, it has been found that this compound is relatively non-toxic and does not exhibit any significant cytotoxicity.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its excellent charge transport properties, which make it a potential candidate for use in organic electronics and photovoltaics. However, one of the main limitations of this compound is its relatively high cost, which may limit its use in large-scale applications.
Future Directions
There are several future directions that can be explored with regards to N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is the development of new synthesis methods that are more cost-effective and scalable. Additionally, further studies can be conducted to better understand the mechanism of action of this compound and to explore its potential applications in other fields, such as catalysis and sensing. Finally, efforts can be made to optimize the properties of this compound for use in specific applications, such as organic field-effect transistors and solar cells.
Synthesis Methods
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is synthesized using a multistep process. The first step involves the synthesis of 2-nitroaniline, which is then reacted with furan-2-carbaldehyde to form N-(furan-2-ylmethyl)-2-nitroaniline. In the next step, 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid is converted to its acid chloride, which is then reacted with N-(furan-2-ylmethyl)-2-nitroaniline to form this compound.
Scientific Research Applications
N-(furan-2-ylmethyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied extensively for its potential applications in various fields. One of the most promising applications of this compound is in the field of organic electronics. It has been found that this compound exhibits excellent charge transport properties, making it a potential candidate for use in organic field-effect transistors. Additionally, this compound has also been studied for its potential applications in the field of photovoltaics. It has been found that this compound exhibits excellent light absorption properties, making it a potential candidate for use in solar cells.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-nitro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-10(2)15-18-16(24-19-15)11-5-6-13(14(8-11)20(21)22)17-9-12-4-3-7-23-12/h3-8,10,17H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDAAEFUECSLCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)NCC3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(diethylsulfamoyl)phenoxy]acetamide](/img/structure/B7697822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697823.png)

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7697845.png)

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7697871.png)



